(2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
Description
The compound (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a unique structure that includes a thiazolo-benzoxadiazocin core, which is known for its biological activity and potential therapeutic benefits.
Properties
IUPAC Name |
(13E)-16-acetyl-13-[[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O5S/c1-17(37)26-27-22-9-4-5-10-24(22)41-30(26,2)35-29-36(27)28(38)25(42-29)14-18-11-12-23(39-3)19(13-18)16-40-21-8-6-7-20(15-21)31(32,33)34/h4-15,26-27H,16H2,1-3H3/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMEUXBIZAQCM-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)/S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thiazolo-benzoxadiazocin core: This can be achieved through a cyclization reaction involving a thiazole derivative and a benzoxadiazole precursor under acidic or basic conditions.
Introduction of the acetyl group: Acetylation of the core structure using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the benzylidene moiety: This involves a condensation reaction between the methoxybenzaldehyde derivative and the core structure in the presence of a suitable catalyst, such as piperidine or an acid catalyst.
Attachment of the trifluoromethylphenoxy group: This step involves a nucleophilic substitution reaction between the trifluoromethylphenol and a suitable leaving group on the core structure, such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biological processes. Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer research and infectious diseases.
Medicine
In medicine, this compound may have potential therapeutic applications due to its unique structure and biological activity. It could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure and functional groups make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a rigid core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
